Hydrogen-Bond Donor/Acceptor Profile: Impact on Permeability and Target Engagement vs. Des-Hydroxy Analog
The target compound (CAS 2034405-10-0) possesses three hydrogen-bond donors (HBD: two amide NH, one secondary alcohol OH) and five hydrogen-bond acceptors (HBA: carbonyl oxygens, dioxole oxygens, thiophene sulfur), derived from its structure C16H16N2O5S [1]. In contrast, the most direct comparator, N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(thiophen-3-yl)ethyl]ethanediamide (CAS 1060307-10-9; C15H14N2O4S), lacks the hydroxyl group and contains one fewer carbon in the linker, resulting in only two HBDs and four HBAs . This difference in HBD count (3 vs. 2) is highly significant under Lipinski's Rule of Five and influences passive membrane permeability and CNS penetration potential, where an optimal HBD count is ≤3 [2]. The additional hydroxyl provides a site for specific hydrogen-bonding interactions with biological targets that is absent in the des-hydroxy analog.
| Evidence Dimension | Hydrogen-bond donor (HBD) and acceptor (HBA) count |
|---|---|
| Target Compound Data | 3 HBD, 5 HBA (derived from C16H16N2O5S) |
| Comparator Or Baseline | Comparator: CAS 1060307-10-9. 2 HBD, 4 HBA (derived from C15H14N2O4S) |
| Quantified Difference | Target compound has one additional HBD and one additional HBA compared to the des-hydroxy analog. |
| Conditions | Structural analysis based on molecular formula and SMILES notation from authoritative databases. |
Why This Matters
The distinct HBD count directly impacts pharmacokinetic and pharmacodynamic profiles, making the target compound a superior probe for targets requiring a specific hydrogen-bond network.
- [1] Kuujia.com. (2023). Cas no 2034405-10-0: Properties. Retrieved from https://www.kuujia.com/cas-2034405-10-0.html View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
